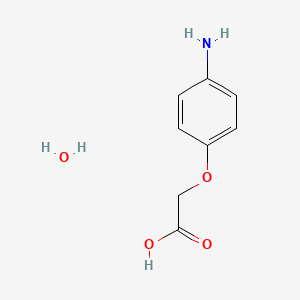

2-(4-Aminophenoxy)acetic acid hydrate

Descripción general

Descripción

2-(4-Aminophenoxy)acetic acid hydrate is an organic compound with the molecular formula C8H11NO4. It consists of an aromatic ring (phenoxy) linked to an acetic acid group through an ether linkage, with an amine group attached to the para (4th) position of the phenoxy ring. The “hydrate” part indicates the presence of water molecules associated with the compound .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(4-Aminophenoxy)acetic acid hydrate involves the esterification of phenol with formic acid, followed by an aminolysis reaction to obtain the product . The reaction conditions typically include the use of a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods often involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. The use of continuous flow reactors and automated systems can further enhance production efficiency .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Aminophenoxy)acetic acid hydrate undergoes various chemical reactions, including:

Acid-base reactions: The carboxylic acid group can donate a proton (H+) to act as an acid, while the amine group can accept a proton to act as a base.

Esterification: The carboxylic acid group can react with alcohols to form esters under specific conditions.

Amide formation: The amine group can react with carboxylic acids or acid chlorides to form amides.

Common Reagents and Conditions

Common reagents used in these reactions include alcohols for esterification and acid chlorides for amide formation. Reaction conditions typically involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Major Products Formed

Aplicaciones Científicas De Investigación

2-(4-Aminophenoxy)acetic acid hydrate has a wide range of scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 2-(4-Aminophenoxy)acetic acid hydrate involves its interaction with various molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and undergo acid-base reactions, while the amine group can interact with other molecules through hydrogen bonding and nucleophilic substitution. The aromatic ring and ether linkage contribute to the compound’s stability and electronic properties, influencing its reactivity and interactions with other molecules.

Comparación Con Compuestos Similares

Similar Compounds

4-Aminophenoxyacetic acid: Similar structure but without the hydrate component.

2-(4-Aminophenoxy)acetic acid: The anhydrous form of the compound.

4-Aminophenoxyacetic acid methyl ester: An ester derivative of the compound.

Uniqueness

2-(4-Aminophenoxy)acetic acid hydrate is unique due to the presence of the hydrate component, which can influence its solubility, stability, and reactivity. The compound’s ability to form hydrogen bonds and its use as a lysine analogue further distinguish it from similar compounds .

Actividad Biológica

2-(4-Aminophenoxy)acetic acid hydrate, a compound with the molecular formula C₈H₁₁N₁O₄ and a molecular weight of approximately 185.18 g/mol, is characterized by its amine group attached to a phenoxyacetic acid structure. This unique configuration suggests potential biological activity, particularly in pharmacological contexts. Despite its promise, comprehensive data on its biological mechanisms remain limited.

The compound's reactivity stems from its functional groups, allowing it to engage in various chemical reactions that are crucial for medicinal chemistry applications. Its structure positions it as a lysine analogue, which may influence protein synthesis and cellular metabolism.

Currently, there is no documented information regarding the precise mechanism of action of this compound within biological systems. However, research indicates that it may interact with specific receptors and enzymes that modulate metabolic processes.

Pharmacological Studies

Recent studies have highlighted the potential anti-inflammatory properties of this compound. It has been evaluated for its ability to inhibit pro-inflammatory mediators such as TNF-α and PGE-2, which are critical in inflammatory pathways. In one study, compounds derived from phenoxyacetic acids demonstrated significant inhibition of paw thickness and weight in animal models, indicating their potential as anti-inflammatory agents .

Study on Anti-inflammatory Effects

In a pharmacological evaluation, several phenoxyacetic acid derivatives were tested for their anti-inflammatory effects. The results indicated that these compounds could significantly reduce inflammation markers while maintaining a favorable safety profile concerning liver and kidney functions. For instance, one derivative exhibited an IC50 value of 0.06 ± 0.01 μM against COX-2, showcasing potent selectivity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that while this compound shares structural similarities with other compounds like 4-Aminophenol and Phenylalanine, it exhibits distinct properties that could be advantageous in therapeutic applications.

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| 4-Aminophenol | Amino group on phenol | Used as an analgesic; precursor in dye manufacturing |

| Phenylalanine | Amino acid structure | Essential amino acid involved in protein synthesis |

| 2-(4-Hydroxyphenyl)acetic acid | Hydroxyl group instead of amino | Exhibits anti-inflammatory properties |

| 3-(4-Aminophenoxy)propanoic acid | Propanoic acid side chain | Investigated for neuroprotective effects |

Applications

The versatility of this compound extends across various fields including:

- Pharmaceutical Development : As a potential candidate for anti-inflammatory drugs.

- Biochemical Research : Its role as a lysine analogue can be pivotal in studying protein interactions and metabolic pathways.

Propiedades

IUPAC Name |

2-(4-aminophenoxy)acetic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.H2O/c9-6-1-3-7(4-2-6)12-5-8(10)11;/h1-4H,5,9H2,(H,10,11);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUFHVPQHNBKTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCC(=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.